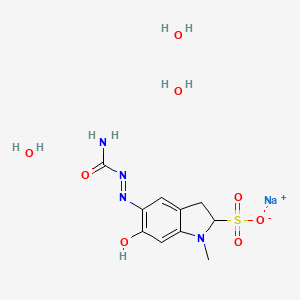

Carbazochrome sodium sulfonate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

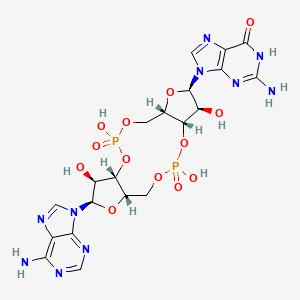

Carbazochrome sodium sulfonate hydrate is a hemostatic agent used to promote blood clotting and prevent excessive bleeding. It is an oxidation product of adrenaline and is known for its ability to enhance microcirculatory tone . This compound is particularly useful in controlling capillary and parenchymal hemorrhages, making it valuable in various medical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of carbazochrome sodium sulfonate hydrate involves several steps, including the dissolution of raw materials, decolorization, separation, crystallization, and refinement . The process typically starts with the dissolution of carbazochrome in a suitable solvent, followed by the addition of sodium bisulfite and ascorbic acid. The reaction mixture is then heated and stirred to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process includes the use of osmotic pressure regulators, antioxidants, and injection water. The mixture is heated, stirred, filtered, and pH-adjusted before being packed and sterilized for medical use .

Analyse Chemischer Reaktionen

Types of Reactions

Carbazochrome sodium sulfonate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include sodium bisulfite, ascorbic acid, and various solvents. The reactions typically occur under controlled heating and stirring conditions .

Major Products Formed

The major products formed from these reactions include carbazochrome sodium sulfonate and its derivatives, which are used in medical applications for their hemostatic properties .

Wissenschaftliche Forschungsanwendungen

Carbazochrome sodium sulfonate hydrate has a wide range of scientific research applications:

Chemistry: It is used in the study of oxidation and reduction reactions.

Biology: It is employed in research related to capillary fragility and blood clotting mechanisms.

Industry: It is utilized in the production of hemostatic agents and other pharmaceutical products.

Wirkmechanismus

Carbazochrome sodium sulfonate hydrate exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. This interaction initiates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium concentration. The elevated calcium levels activate various pathways, including the arachidonic acid pathway, which synthesizes thromboxane A2. This results in platelet aggregation and the formation of a platelet plug, effectively stopping bleeding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tranexamic Acid: Another hemostatic agent used to reduce blood loss during surgeries.

Adrenochrome: A related compound with similar hemostatic properties.

Uniqueness

Carbazochrome sodium sulfonate hydrate is unique due to its specific interaction with α-adrenoreceptors and its ability to enhance microcirculatory tone without significantly affecting blood pressure or heart rate . This makes it a valuable option for controlling bleeding in various medical scenarios.

Eigenschaften

Molekularformel |

C10H17N4NaO8S |

|---|---|

Molekulargewicht |

376.32 g/mol |

IUPAC-Name |

sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate;trihydrate |

InChI |

InChI=1S/C10H12N4O5S.Na.3H2O/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;;;;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);;3*1H2/q;+1;;;/p-1 |

InChI-Schlüssel |

OYJPFDKOYUZMCM-UHFFFAOYSA-M |

Kanonische SMILES |

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].O.O.O.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

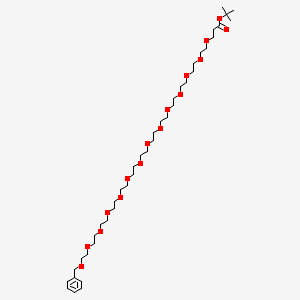

![2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11935046.png)

![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate](/img/structure/B11935048.png)

![3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11935054.png)

![14-[[[(2S)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B11935059.png)

![1-[2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11935072.png)

![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)

![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)

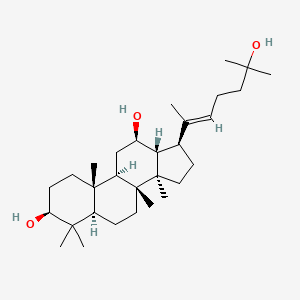

![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)

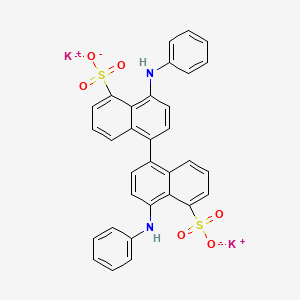

![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid](/img/structure/B11935112.png)